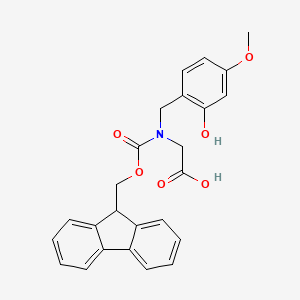
Boc-Leu-psi(CH2NH)Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Leu-psi(CH2NH)Leu-OH is a synthetic peptide derivative of Leucine enkephalin, an endogenous opioid peptide that plays a crucial role in pain management and mood regulation. This compound has garnered significant attention in medical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Leu-psi(CH2NH)Leu-OH typically involves the following steps:
Protection of Amino Groups: The amino groups of the leucine residues are protected using tert-butyloxycarbonyl (Boc) groups.
Formation of the Psi Bond: The psi (CH2NH) bond is introduced between the leucine residues through a reductive amination reaction.
Coupling Reaction: The protected leucine residues are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Boc-Leu-psi(CH2NH)Leu-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the psi (CH2NH) bond.
Substitution: The Boc protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as trifluoroacetic acid (TFA) for Boc group removal.
Major Products Formed
Hydrolysis: Leucine residues and smaller peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Deprotected or functionalized peptide derivatives.
Scientific Research Applications
Boc-Leu-psi(CH2NH)Leu-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in modulating biological processes such as pain signaling and mood regulation.
Medicine: Explored for its potential therapeutic applications in pain management and mood disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
The mechanism of action of Boc-Leu-psi(CH2NH)Leu-OH involves its interaction with opioid receptors in the nervous system. The compound mimics the activity of endogenous opioid peptides, binding to these receptors and modulating pain and mood signaling pathways. This interaction leads to the activation of downstream signaling cascades that result in analgesic and mood-regulating effects.
Comparison with Similar Compounds
Similar Compounds
Leucine enkephalin: The parent compound from which Boc-Leu-psi(CH2NH)Leu-OH is derived.
Boc-Leu-psi(CH2NH)-Asp(OBzl)-OH: Another synthetic peptide with a similar psi bond structure.
Uniqueness
This compound is unique due to its specific psi (CH2NH) bond, which imparts distinct chemical and biological properties. This bond enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKJRVDWFEBEO-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CN[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)



![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)







